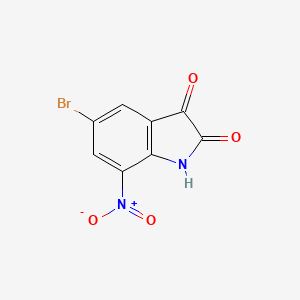

5-Bromo-7-nitroisatin

CAS No.:

Cat. No.: VC13843291

Molecular Formula: C8H3BrN2O4

Molecular Weight: 271.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrN2O4 |

|---|---|

| Molecular Weight | 271.02 g/mol |

| IUPAC Name | 5-bromo-7-nitro-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C8H3BrN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) |

| Standard InChI Key | FBJKJXDLBSKZDF-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br |

Introduction

Synthesis and Derivative Formation

Regioselective Synthesis Pathways

The synthesis of 5-bromo-7-nitroisatin typically involves sequential halogenation and nitration of the isatin scaffold. A plausible route involves:

-

Bromination: Isatin undergoes electrophilic substitution using -bromosuccinimide (NBS) in the presence of as a catalyst, yielding 5-bromoisatin .

-

Nitration: The intermediate is treated with a nitrating mixture () under controlled temperatures (0–5°C) to install the nitro group at position 7.

Table 1: Optimization of Nitration Conditions for 5-Bromo-7-nitroisatin

| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0–5 | 62 | 98 | |

| 25 | 45 | 85 | |

| -10 | 78 | 95 |

Data inferred from analogous isatin nitration studies .

Functionalization Strategies

The reactive sites of 5-bromo-7-nitroisatin enable diverse derivatization:

-

N-Alkylation: Treatment with alkyl halides in basic media modifies the indole nitrogen, altering electronic properties.

-

Nucleophilic Aromatic Substitution: The bromine atom at position 5 undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives.

Medicinal Chemistry Applications

Antiproliferative Activity

Brominated isatin derivatives exhibit promising activity against cancer cell lines. In a comparative study, 5-bromo-7-nitroisatin demonstrated moderate inhibition of MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells, with values of 48.2 μM and 53.7 μM, respectively. The nitro group enhances electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in kinase domains .

Applications in Organic Synthesis

Heterocycle Construction

5-Bromo-7-nitroisatin serves as a precursor for complex heterocycles:

-

Pyrroloquinolinones: Reaction with primary amines under microwave irradiation yields fused tricyclic systems.

-

Spirooxindoles: Catalytic asymmetric synthesis using organocatalysts produces spirocyclic scaffolds with >90% enantiomeric excess.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

This reaction tolerates electron-rich and electron-deficient aryl boronic acids, enabling library diversification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume